molecular formula C19H29N3O4 B2431602 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097616-30-2

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2431602
CAS No.: 1097616-30-2
M. Wt: 363.458
InChI Key: POEVGBJSGVRHGC-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with structural similarity to the requested chemical, was synthesized and its structure confirmed by various spectroscopic methods. The vibrational wavenumbers computed using HF and DFT methods were assigned, indicating the weakening of the NH bond resulting in proton transfer. The molecule's stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed, and its HOMO and LUMO analysis determined charge transfer within the molecule. The molecular electrostatic potential map was also performed by the DFT method (Rahul Raju et al., 2015).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrating a practical synthetic route for the preparation of Fmoc-amino acid compatible with solid-phase peptide synthesis. This advancement allows for its application in peptidomimetic chemistry on the solid phase, highlighting the compound's role in the synthesis of complex peptides and peptidomimetics (Filippo Sladojevich et al., 2007).

Synthesis and Characterization

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. Its crystal structure was determined, revealing intermolecular hydrogen bonds forming chains along a specific direction. This study also included thermal stability analysis and wavelength absorption determination, contributing to the understanding of its structural and stability characteristics (P. Nayak et al., 2014).

Supramolecular Assemblies

The study of supramolecular assemblies involving aza donor molecules and 1,2,4,5-benzenetetracarboxylic acid demonstrated the potential for creating host-guest systems and molecular tapes. These assemblies, which include compounds capable of forming hydrogen-bonded chains and rings, offer insights into the design of new materials with specific structural and functional properties (K. Arora & V. Pedireddi, 2003).

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVGBJSGVRHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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